molecular formula C13H12ClFN2O2S B2951926 (2E)-[(4-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-65-2

(2E)-[(4-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Cat. No.: B2951926
CAS No.: 1454881-65-2
M. Wt: 314.76
InChI Key: GKLZWCVVCOWOHT-ACCUITESSA-N
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Description

(2E)-: (4-chloro-2-fluorophenyl)sulfonylacetonitrile is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for medicinal chemistry, drug development, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with piperidin-2-ylideneacetonitrile under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

(2E)-: (4-chloro-2-fluorophenyl)sulfonylacetonitrile undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonyl derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Sulfonyl derivatives.

  • Reduction: Reduced derivatives.

  • Substitution: Substituted sulfonyl compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)- (4-chloro-2-fluorophenyl)sulfonylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2E)-: (4-chloro-2-fluorophenyl)sulfonylacetonitrile can be compared with other similar compounds, such as (2E)- (4-chloro-2-fluorophenyl)sulfonylacetonitrile and (2E)- (4-chloro-2-fluorophenyl)sulfonylacetonitrile . These compounds share similar structural features but differ in their ring structures, leading to variations in their chemical properties and biological activities.

Conclusion

(2E)-: (4-chloro-2-fluorophenyl)sulfonylacetonitrile is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other fields.

Properties

IUPAC Name

(2E)-2-(4-chloro-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLZWCVVCOWOHT-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Cl)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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